2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has led to the synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments from known antiepileptic drugs. These compounds have demonstrated broad-spectrum anticonvulsant activity across several preclinical seizure models, highlighting their potential as new therapeutic agents for epilepsy treatment. The investigation into these compounds showcases the role of "2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide" derivatives in developing antiepileptic medications (Kamiński et al., 2015; Kamiński et al., 2016).
Cancer Treatment
Compounds derived from "this compound" have been explored as novel histone deacetylase inhibitors (HDACi), emerging as a new class of agents in cancer treatment and other disorders like neurodegenerative diseases. These compounds showed remarkable stability and antitumor activity in preclinical models, underscoring their therapeutic potential in oncology (Thaler et al., 2010).
Tuberculostatic Activity
The synthesis of "this compound" derivatives has demonstrated tuberculostatic activity, indicating potential applications in treating tuberculosis. These findings suggest the compound's derivatives could serve as a basis for developing new antituberculosis drugs (Foks et al., 2004).
Selective Dopamine D4 Ligands
Derivatives of "this compound" have been investigated for their affinity and selectivity for D4 dopamine receptors, with implications in developing treatments for conditions like erectile dysfunction. These studies contribute to our understanding of dopamine's role in physiological responses and the potential for targeted therapies (Enguehard-Gueiffier et al., 2006).
Polymorphism in Pharmaceutical Compounds
The identification and control of polymorphic forms of drugs are crucial in pharmaceutical development, ensuring the consistency and efficacy of medications. Research into the polymorphic forms of olanzapine, a compound structurally related to "this compound," highlights the importance of understanding and controlling these forms in drug development (Thakuria & Nangia, 2011).
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes and proteins .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to strongly affect BCR-ABL mediated signaling pathways, inducing cell apoptosis and G0/G1 phase cell cycle arrest .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to bind to an inactive Abelson tyrosine kinase domain, forming numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Temporal Effects in Laboratory Settings
Over time, the compound’s effects can change in laboratory settings . It has been shown to have anti-inflammatory effects, reducing oedema formation at all hours of the paw oedema induced by carrageenan test .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages . At a dosage of 50 mg/kg/day, it showed a TGI of 52%, without any apparent toxicity .
Metabolic Pathways
The compound is involved in various metabolic pathways . It is a PDGF receptor tyrosine kinase inhibitor, which can be used in the treatment of angiotensin II-induced diseases .
Transport and Distribution
The compound is transported and distributed within cells and tissues .
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)15(19)16-13-4-6-14(7-5-13)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENMGVAHOGQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.